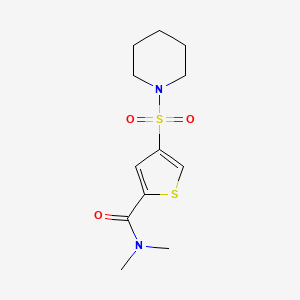
N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide, also known as DPTC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. DPTC is a member of the sulfonylurea class of compounds, which are widely used in the treatment of type 2 diabetes. However, DPTC has shown promise in a range of other applications, including as an anticonvulsant and as a treatment for cancer.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide is not fully understood, but it is believed to involve the inhibition of potassium channels in neurons and cancer cells. This inhibition leads to depolarization of the cell membrane and an increase in intracellular calcium levels, which can trigger cell death.
Biochemical and Physiological Effects:
N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has been shown to have a range of biochemical and physiological effects. In addition to its anticonvulsant and anticancer properties, N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has been shown to have anti-inflammatory effects and to improve insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide in laboratory experiments is its potency. N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has been shown to be effective at relatively low concentrations, which can reduce the cost and time required for experiments. However, one limitation of using N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide is its potential toxicity. Studies have shown that N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide can cause liver damage and other adverse effects in animal models.
Orientations Futures
There are several potential future directions for research on N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide. One area of interest is the development of more potent and selective potassium channel inhibitors based on the structure of N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide. Additionally, further research is needed to fully understand the mechanism of action of N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide and its potential as a therapeutic agent for a range of diseases. Finally, more studies are needed to assess the safety and efficacy of N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide in human clinical trials.
Méthodes De Synthèse
The synthesis of N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide involves a multi-step process that begins with the reaction of 4-chloro-2-thiophenecarboxylic acid with piperidine to form 4-(1-piperidinyl)-2-thiophenecarboxylic acid. This intermediate is then reacted with N,N-dimethylsulfamide to form the final product, N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide.
Applications De Recherche Scientifique
N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One area of research has focused on its anticonvulsant properties. Studies have shown that N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide can reduce the frequency and severity of seizures in animal models of epilepsy.
Another area of research has focused on the potential of N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide as a treatment for cancer. Studies have shown that N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has been shown to inhibit the growth and spread of cancer cells in animal models.
Propriétés
IUPAC Name |
N,N-dimethyl-4-piperidin-1-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S2/c1-13(2)12(15)11-8-10(9-18-11)19(16,17)14-6-4-3-5-7-14/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABFJCCTQGACQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CS1)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-piperidin-1-ylsulfonylthiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4986093.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4986099.png)
![N~1~,N~1~-diethyl-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4986103.png)
![6-(1-azepanyl)-N-[2-(methylthio)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4986110.png)
![3-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4986116.png)

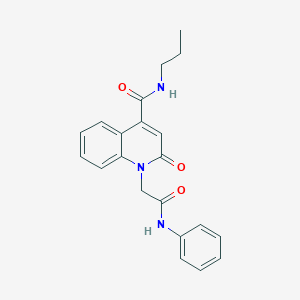
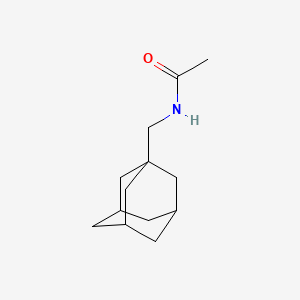

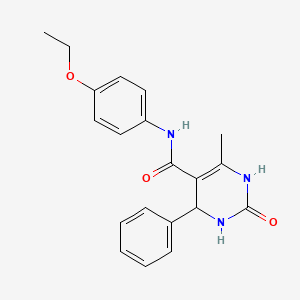
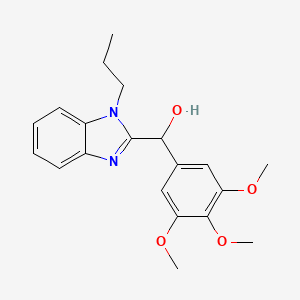
![1-(8-methoxy-2H-chromen-3-yl)-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B4986178.png)
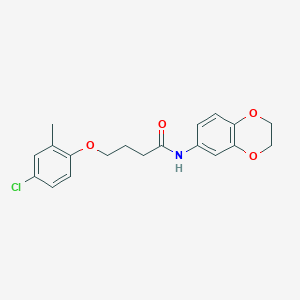
![N-[4-(aminocarbonyl)phenyl]-4-fluorobenzamide](/img/structure/B4986185.png)